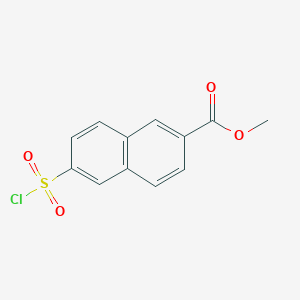

Methyl 6-(chlorosulfonyl)-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chlorosulfonylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXXUEUZRKLPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Sulfonyl Chloride Chemistry

The journey of sulfonyl chlorides began in the 19th century, with the French chemist Henri Victor Regnault first preparing sulfuryl chloride in 1838. Early synthetic methods for creating sulfonyl chlorides often involved harsh reagents and conditions. For instance, the reaction of sulfonic acids with strong dehydrating and chlorinating agents like phosphorus pentachloride or thionyl chloride was a common approach. While effective, these methods often suffered from low functional group tolerance and the generation of significant waste.

Over the decades, the synthesis of sulfonyl chlorides has undergone a significant evolution, driven by the need for milder, more selective, and environmentally benign processes. Modern methods often employ oxidative chlorination of various sulfur-containing starting materials, such as thiols and disulfides. The development of reagents like N-chlorosuccinimide (NCS) for chlorosulfonation has provided cleaner and more efficient pathways to these valuable intermediates. This progression reflects a broader trend in organic synthesis towards sustainability and efficiency, allowing for the preparation of complex sulfonyl chlorides that were previously inaccessible.

Significance of Naphthalene Based Compounds in Contemporary Organic Synthesis

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the design and synthesis of a wide array of functional organic molecules. Its rigid and planar structure, combined with its rich electron density, makes it an ideal building block for creating compounds with specific three-dimensional arrangements and electronic properties. This has led to the extensive use of naphthalene derivatives in various fields, most notably in medicinal chemistry and materials science.

In the pharmaceutical arena, the naphthalene nucleus is present in a number of FDA-approved drugs, showcasing its versatility in interacting with biological targets. mdpi.com For example, Naproxen is a widely used nonsteroidal anti-inflammatory drug, and Terbinafine is an antifungal agent. The lipophilic nature of the naphthalene core allows it to effectively penetrate cell membranes, a crucial property for many therapeutic agents. Beyond medicine, naphthalene derivatives are integral to the development of advanced materials. They are used in the synthesis of dyes, pigments, and polymers, where their aromatic nature contributes to properties such as color, fluorescence, and thermal stability.

Contextualizing Methyl 6 Chlorosulfonyl 2 Naphthoate Within Naphthalene Sulfonyl Chemistry and Its Research Relevance

Strategic Synthesis of Naphthoate Ester Precursors

The initial phase in the synthesis of the target compound is the formation of the methyl naphthoate backbone. This involves creating the ester functionality from a carboxylic acid and ensuring the naphthalene ring is appropriately substituted for the subsequent chlorosulfonylation step.

Esterification Approaches for 2-Naphthoic Acid Derivatives

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For 2-naphthoic acid and its derivatives, the most common and industrially scalable method is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to produce the methyl ester. masterorganicchemistry.com

The reaction is an equilibrium process. organic-chemistry.org To drive the reaction toward the formation of Methyl 2-naphthoate (B1225688), a large excess of methanol is typically used, which also serves as the solvent. cerritos.edubyjus.com The removal of water as it forms, for instance through azeotropic distillation, can also shift the equilibrium to favor the product. organic-chemistry.org

Commonly used acid catalysts include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Boron trifluoride (BF₃) operachem.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.combyjus.com

| Catalyst | Typical Conditions | Key Features |

| H₂SO₄ | Reflux in excess methanol | Strong acid, cost-effective, high yield. operachem.com |

| p-TsOH | Reflux in methanol/toluene | Milder than H₂SO₄, allows for azeotropic water removal. organic-chemistry.org |

| BF₃ | Reflux in methanol | Lewis acid catalyst, effective for sensitive substrates. operachem.com |

Functionalization of the Naphthalene Ring System

The synthesis of polysubstituted naphthalene derivatives often requires strategic functionalization of the aromatic core. nih.gov Traditional methods typically rely on electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the substituents already present on the ring. nih.govwordpress.com

Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, with a preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). wordpress.comiptsalipur.org The α-position is kinetically favored because its corresponding carbocation intermediate (Wheland intermediate) is better stabilized by resonance, preserving the aromaticity of the adjacent ring in more resonance structures. wordpress.comstackexchange.com

However, the presence of a substituent at the C2 position, such as the methoxycarbonyl group (-COOCH₃) in Methyl 2-naphthoate, directs incoming electrophiles. While the -COOCH₃ group is deactivating and meta-directing on a simple benzene ring, its influence on the naphthalene system is more complex. Electrophilic attack is generally directed to the other ring, primarily at the C5 and C8 positions (α-positions) or the C6 position (a β-position). researchgate.net The precise outcome depends heavily on the specific reaction conditions and the nature of the electrophile. iptsalipur.org

Direct Chlorosulfonylation Techniques for Naphthalene Systems

The introduction of the sulfonyl chloride moiety is a critical step. Direct chlorosulfonylation is an efficient method, but achieving the desired regiochemistry is a significant challenge.

Regioselective Sulfonylation Strategies

The sulfonation of naphthalene itself is a classic example of thermodynamic versus kinetic control. At lower temperatures (around 80°C), the reaction kinetically favors the formation of naphthalene-1-sulfonic acid. wordpress.comiptsalipur.org At higher temperatures (around 160°C), the more stable naphthalene-2-sulfonic acid is the major product, representing thermodynamic control. wordpress.comstackexchange.com This reversibility is a key feature of sulfonation. stackexchange.com

For a 2-substituted naphthalene like Methyl 2-naphthoate, the directing effect of the ester group comes into play. The deactivating nature of the ester group disfavors substitution on the same ring. Therefore, sulfonation occurs on the unsubstituted ring. The primary products of SO₃ sulfonation on 2-substituted naphthalenes are typically the 5- and 8-sulfonic acid derivatives. researchgate.net However, achieving substitution at the C6 position is possible and is crucial for the synthesis of this compound. This often requires specific catalysts or reaction conditions that override the inherent electronic preferences. For instance, the sulfonation of 6-hydroxy-2-naphthoic acid occurs at the 4- and 7-positions, demonstrating how existing substituents dictate the position of attack. chemicalbook.com

Optimization of Reaction Conditions for Chlorosulfonyl Group Introduction

The direct conversion of an aromatic compound to an aryl sulfonyl chloride is typically achieved using chlorosulfonic acid (ClSO₃H). The reaction involves electrophilic attack by the chlorosulfonium ion or a related species.

Key reaction parameters for optimization include:

Reagent: Chlorosulfonic acid is the most common reagent. An excess is often used to serve as both reagent and solvent.

Temperature: The reaction temperature must be carefully controlled. Low temperatures are generally preferred to minimize side reactions and the formation of undesired isomers or sulfone byproducts.

Solvent: Inert solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) can be used to moderate the reaction.

Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to decomposition or side product formation.

An alternative approach involves the synthesis of the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step process can sometimes offer better control over the reaction.

| Method | Reagent(s) | Typical Temperature | Advantages | Disadvantages |

| Direct Chlorosulfonylation | Chlorosulfonic Acid (ClSO₃H) | 0 - 25 °C | One-step process | Harsh reagent, potential for side products (sulfones) |

| Two-step via Sulfonic Acid | 1. H₂SO₄ or SO₃ 2. SOCl₂ or PCl₅ | 1. Variable (often high) 2. Reflux | Can provide cleaner product | Two separate reaction steps |

Cascade and Multicomponent Reactions Incorporating Sulfonyl Chloride Moieties

Modern synthetic chemistry increasingly relies on cascade (or domino) and multicomponent reactions to build molecular complexity in a single pot, improving efficiency and reducing waste. nih.gov While direct multicomponent syntheses of complex sulfonyl chlorides like this compound are not widely reported, the principles can be applied to construct the core naphthalene structure. globethesis.com

Cascade reactions can be designed to form the functionalized naphthalene ring system from simpler acyclic or monocyclic precursors. rsc.orgresearchgate.net For example, strategies involving cycloadditions, annulations, or electrophilic cyclizations can rapidly assemble the naphthalene core. nih.govnih.govrsc.org

A hypothetical cascade approach could involve a reaction sequence where the final step is the introduction of the sulfonyl chloride or a precursor group. For instance, a naphthalene derivative bearing a functional group that can be readily converted to a sulfonyl chloride (e.g., an amino group via a Sandmeyer-type reaction, or a bromo group) could be synthesized through a cascade process. google.comresearchgate.net Rhodium-catalyzed C-H bond naphthylation followed by a cascade directing group transformation is one such advanced strategy to produce naphthalene-substituted aromatic esters. researchgate.net These methods offer powerful routes to highly substituted naphthalenes that might be difficult to access through traditional electrophilic substitution. nih.govacs.org

Alternative Synthetic Pathways for Accessing this compound Analogues

The synthesis of analogues of this compound involves the creation of variously substituted naphthalene sulfonyl chlorides. These alternative pathways focus on preparing different isomers, introducing diverse functional groups onto the naphthalene core, or employing novel methodologies for the formation of the sulfonyl chloride group itself. These approaches provide access to a wide range of structural analogues for various research and development applications.

One of the most common strategies for synthesizing naphthalene sulfonyl chloride analogues is the conversion of sodium naphthalene sulfonates to their corresponding sulfonyl chlorides. google.comprepchem.com This method is versatile for creating simple, unsubstituted analogues. For instance, 2-naphthalenesulfonyl chloride can be prepared by reacting dry sodium 2-naphthalene sulfonate with phosphorus pentachloride. prepchem.com The reaction proceeds without external heating and, after homogenization, the product is isolated by removing the phosphorus oxychloride byproduct and purifying through recrystallization. prepchem.com An alternative approach utilizes thionyl chloride in the presence of a phase-transfer catalyst to achieve the same transformation from sodium naphthalene sulfonate. google.com

Another key pathway involves the direct chlorosulfonation of the naphthalene ring or its derivatives. This method is particularly useful for producing compounds with multiple sulfonyl chloride groups. For example, 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride can be prepared by reacting 1,2-naphthoquinone-2-diazide with chlorosulfuric acid, followed by the addition of thionyl chloride or phosphorus pentachloride. google.com This approach highlights how a pre-functionalized naphthalene precursor can be selectively chlorosulfonated to yield a complex analogue.

More advanced and milder methods for generating the sulfonyl chloride functional group provide alternative routes that avoid harsh reagents. One such method involves the conversion of sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS). semanticscholar.org This transformation is efficient for a variety of aryl sulfonyl hydrazides, including naphthyl derivatives, and proceeds under mild conditions to give the desired sulfonyl chlorides in high yields. semanticscholar.org This pathway is advantageous as it tolerates a range of functional groups on the aromatic ring. semanticscholar.org

Furthermore, the synthesis of aryl sulfonyl chlorides can be achieved via a modified Sandmeyer reaction. acs.org This process involves the reaction of a diazonium salt, derived from an amino-substituted naphthalene precursor, with sulfur dioxide in the presence of copper salts. acs.org This method offers a regioselective route to sulfonyl chlorides, where the position of the sulfonyl chloride group is determined by the location of the initial amino group on the naphthalene ring.

The following tables summarize some of the key alternative pathways for synthesizing naphthalene sulfonyl chloride analogues.

Table 1: Synthesis of Naphthalene Sulfonyl Chloride Analogues

| Starting Material | Key Reagents | Product | Yield |

| Sodium 2-naphthalene sulfonate | Phosphorus pentachloride | 2-Naphthalenesulfonyl chloride | 70% prepchem.com |

| Sodium naphthalene sulfonate | Thionyl chloride, Phase-transfer catalyst | 2-Naphthalenesulfonyl chloride | Up to 98% google.com |

| 1,2-Naphthoquinone-2-diazide | Chlorosulfuric acid, Thionyl chloride | 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride | High google.com |

| Naphthyl sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Naphthyl sulfonyl chloride | Good to Excellent semanticscholar.org |

Table 2: Illustrative Multi-Step Pathway via Sandmeyer-type Reaction

| Step | Description | Reactants | Key Reagents | Product |

| 1 | Diazotization | Amino-naphthalene derivative | NaNO₂, HCl | Naphthalene diazonium salt |

| 2 | Sulfonyl Chloride Formation | Naphthalene diazonium salt | SO₂, Copper salt | Naphthalene sulfonyl chloride |

These alternative synthetic strategies provide a robust toolbox for chemists to access a diverse library of this compound analogues, enabling the exploration of structure-activity relationships and the development of new materials and molecules.

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, rendering the sulfur atom highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone of its utility in forming stable sulfonamide, sulfonate ester, and sulfonic acid derivatives. The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group.

The reaction of a sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. rsc.orglibretexts.org This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, proceeds readily. nih.govlibretexts.org The resulting N-substituted naphthalene sulfonamides are of significant interest in medicinal chemistry.

| Amine Nucleophile | Product Class | Typical Conditions | Reference |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., 1-Octylamine) | N-Alkyl Naphthalene Sulfonamide | Benzenesulfonyl chloride (5% excess), 1.0 M NaOH(aq) | researchgate.net |

| Secondary Aliphatic Amine (e.g., Dibutylamine) | N,N-Dialkyl Naphthalene Sulfonamide | Benzenesulfonyl chloride (5% excess), 1.0 M NaOH(aq) | researchgate.net |

| Primary Aromatic Amine (e.g., Aniline) | N-Aryl Naphthalene Sulfonamide | Pyridine or Imidazole, aqueous or organic solvent | researchgate.net |

| Amino Acid Ester (e.g., Ethyl 2-aminoacetate) | N-(Naphthalenesulfonyl) Amino Acid Ester | Microwave irradiation, solvent-free | rsc.org |

Sulfonate esters are readily synthesized through the reaction of sulfonyl chlorides with alcohols. vaia.com This reaction, known as sulfonylation, typically occurs in the presence of a non-nucleophilic base such as pyridine, which both catalyzes the reaction and scavenges the HCl produced. libretexts.orgyoutube.com The resulting sulfonate group is an excellent leaving group, making these products valuable intermediates for subsequent nucleophilic substitution reactions. libretexts.org

Hydrolysis of the sulfonyl chloride group, through reaction with water, yields the corresponding sulfonic acid. rsc.org This conversion can occur under neutral or alkaline conditions. researchgate.net The reaction of naphthalene-2-sulfonyl chloride with water leads to the formation of naphthalene-2-sulfonic acid. chemicalbook.com

The reaction with oxygen-centered nucleophiles is a primary pathway for the transformation of the sulfonyl chloride group. Alcohols and water are the most common nucleophiles in this class.

Alcoholysis: The reaction with alcohols (R'-OH) produces sulfonate esters (R-SO₂OR'). This transformation is highly efficient and proceeds with retention of configuration if the alcohol has a chiral center, as the C-O bond of the alcohol is not broken. libretexts.org

Hydrolysis: The reaction with water leads to the formation of sulfonic acids (R-SO₃H). While sulfonyl chlorides are reactive towards water, many aryl sulfonyl chlorides can be handled in aqueous media, sometimes precipitating out of the solution faster than they hydrolyze, which can be advantageous in certain synthetic processes. acs.org

The table below illustrates the expected outcomes based on the reactivity of analogous aromatic sulfonyl chlorides.

| Oxygen Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Methanol | Methyl Naphthalene-2-sulfonate | Pyridine, 0 °C to room temp. | libretexts.org |

| Ethanol | Ethyl Naphthalene-2-sulfonate | Pyridine, 0 °C to room temp. | researchgate.net |

| Water | Naphthalene-2-sulfonic acid | Aqueous media, neutral or alkaline pH | rsc.org |

The reaction of sulfonyl chlorides with strong carbon-centered nucleophiles like Grignard reagents (R-MgX) or organolithium compounds is more complex than reactions with N- or O-nucleophiles. While substitution to form sulfones (R-SO₂-R') can occur, other pathways such as reduction of the sulfonyl group are possible. The reaction of arylmagnesium chlorides with sulfuryl chloride can be a method to prepare arenesulfonyl chlorides. rsc.org However, the direct coupling of a pre-formed aryl sulfonyl chloride with a Grignard reagent to form a C-S bond is also a known transformation, though less common than sulfonamide or sulfonate ester formation. Specific data for naphthalene sulfonyl chlorides in these reactions is limited in the surveyed literature.

Transformations Involving the Naphthalene Core

The naphthalene core of this compound, being an aromatic system, can undergo a variety of substitution reactions. The nature and position of the existing substituents, namely the chlorosulfonyl and the methyl ester groups, play a crucial role in directing the outcome of these transformations.

Both the chlorosulfonyl (-SO₂Cl) and the methyl ester (-CO₂Me) groups are electron-withdrawing and are therefore deactivating groups in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In monosubstituted naphthalene, electrophilic attack is generally favored at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stabilization of the carbocation intermediate. wordpress.com

However, in a disubstituted naphthalene like this compound, the directing effects of both groups must be considered. Both groups deactivate their respective rings. The chlorosulfonyl group at the 6-position and the methyl ester at the 2-position will direct incoming electrophiles to the other ring. Specifically, the deactivating groups will direct the electrophile to the α-positions of the unsubstituted ring. Therefore, electrophilic attack is most likely to occur at positions 4 and 5.

For instance, in a nitration reaction, the incoming nitro group (NO₂⁺) would be directed to these positions, leading to a mixture of isomers.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | Methyl 6-(chlorosulfonyl)-4-nitro-2-naphthoate and Methyl 6-(chlorosulfonyl)-5-nitro-2-naphthoate |

| Bromination | Br₂/FeBr₃ | Methyl 4-bromo-6-(chlorosulfonyl)-2-naphthoate and Methyl 5-bromo-6-(chlorosulfonyl)-2-naphthoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Methyl 4-acyl-6-(chlorosulfonyl)-2-naphthoate and Methyl 5-acyl-6-(chlorosulfonyl)-2-naphthoate |

This table provides predicted outcomes for common electrophilic aromatic substitution reactions on this compound.

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While the chlorosulfonyl group is not a typical leaving group for many cross-coupling reactions, it can be converted to a more suitable group, or in some cases, participate directly. More commonly, the analogous aryl chlorides are used in these reactions. The principles of these reactions can be extended to understand the potential of this compound derivatives in such transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. mdpi.com Should the chlorosulfonyl group be converted to a halide (e.g., via reduction and subsequent halogenation), the resulting compound would be an excellent substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and vinyl substituents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org Naphthalene derivatives are known to participate in Heck reactions, offering a route to vinylated naphthalenes which are valuable synthetic intermediates. rsc.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It is a versatile method for the synthesis of arylamines. Naphthalene-based substrates have been successfully employed in Buchwald-Hartwig aminations. nih.govacs.org This reaction would allow for the introduction of various primary and secondary amines at the 6-position of the naphthalene core, assuming prior conversion of the chlorosulfonyl group.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (vinyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

This table summarizes key transition-metal catalyzed cross-coupling reactions and their potential application to derivatives of this compound.

Design and Synthesis of Novel Derivatives and Analogues of Methyl 6 Chlorosulfonyl 2 Naphthoate for Advanced Research Applications

Structure-Activity Relationship (SAR) Studies of Naphthalene (B1677914) Sulfonyl Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. collaborativedrug.com For naphthalene sulfonyl derivatives, SAR studies are crucial for optimizing their therapeutic potential by identifying the key structural motifs responsible for their biological effects. These studies typically involve synthesizing a series of analogues with systematic variations in their structure and evaluating their impact on a specific biological target.

Key areas of modification in SAR studies of naphthalene sulfonyl derivatives often include:

The Sulfonyl Group: The sulfonamide moiety is a critical functional group that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. Modifications to the substituents on the sulfonamide nitrogen can profoundly impact the compound's activity.

The Ester Group: The methyl ester at the 2-position of the naphthoate can be varied to other alkyl or aryl esters to probe its role in target engagement and to modify the compound's pharmacokinetic properties.

A notable example of SAR in a related class of compounds involves 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, which have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov In these studies, researchers systematically varied the substituents on the naphthalene core and the arylsulfonamido groups to identify the most potent inhibitors. nih.gov For instance, the introduction of a 2-(4-fluorobenzyloxy) substituent on the naphthalene scaffold resulted in a significant enhancement of inhibitory activity. nih.gov

Development of Structurally Diverse N-Substituted Sulfamoyl Naphthoate Compounds

The chlorosulfonyl group of methyl 6-(chlorosulfonyl)-2-naphthoate is a highly reactive functional group that can readily react with a wide variety of nucleophiles, particularly primary and secondary amines, to form a diverse library of N-substituted sulfamoyl naphthoate compounds. This reactivity is the foundation for creating extensive collections of structurally varied molecules for high-throughput screening and other drug discovery efforts.

The general synthetic scheme for the diversification of the sulfamoyl naphthoate scaffold involves the reaction of this compound with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. The diversity of the resulting sulfonamide library is dictated by the diversity of the amine building blocks used in the synthesis.

| Amine Class | Resulting Sulfonamide Feature | Potential Application |

| Alkylamines | Aliphatic side chains of varying length and branching | Probing hydrophobic pockets in target proteins |

| Arylamines | Aromatic and heteroaromatic substituents | Introducing π-stacking and other aromatic interactions |

| Amino Acids | Chiral centers and additional functional groups (e.g., carboxylic acids, alcohols) | Mimicking peptide structures and introducing new binding motifs |

| Diamines | Potential for dimerization or linking to other molecular scaffolds | Development of bivalent ligands or molecular probes |

The synthesis of N-sulfonyl and N-sulfamoyl triazoles through the cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes represents another avenue for generating structural diversity, albeit through a different synthetic route. rsc.org

Synthetic Strategies for Chiral Sulfonamide Analogues and Stereocontrol

The introduction of chirality into drug candidates is a critical aspect of modern drug design, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. For sulfonamide analogues derived from this compound, chirality can be introduced in several ways:

Use of Chiral Amines: The most straightforward approach is to react the achiral chlorosulfonyl naphthoate with a chiral amine. This results in the formation of diastereomeric sulfonamides if the amine contains a single stereocenter.

Asymmetric Catalysis: More sophisticated strategies involve the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, enantioselective palladium-catalyzed additions of arylboronic acids to cyclic N-sulfonyl imines have been developed to produce chiral cyclic sulfonamides with high enantiomeric excess. rsc.org

Organocatalysis: Organocatalytic methods have also emerged as powerful tools for the synthesis of chiral molecules. For example, bifunctional cinchona/sulfonamide organocatalysts have been employed in the enantioselective sulfa-Michael reaction to produce chiral β-naphthyl-β-sulfanyl ketones. beilstein-journals.org Furthermore, organocatalytic atroposelective N-alkylation has been utilized to access axially chiral sulfonamides. nih.gov

Stereocontrol is paramount in these synthetic strategies to ensure the selective formation of the desired stereoisomer. This is often achieved by carefully selecting the chiral catalyst or auxiliary, optimizing reaction conditions (e.g., temperature, solvent), and employing advanced analytical techniques such as chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric purity of the products. beilstein-journals.org

Incorporation of the Naphthoate-Sulfonyl Scaffold into Polyfunctional Architectures

The naphthoate-sulfonyl scaffold can serve as a versatile building block for the construction of larger, more complex polyfunctional molecules. mdpi.com These larger architectures can be designed to have multiple biological targets, act as molecular probes, or serve as drug delivery vehicles. The ability to derivatize both the sulfonyl and the ester functionalities of the parent scaffold provides multiple handles for conjugation to other molecular entities.

Strategies for incorporating the naphthoate-sulfonyl scaffold into polyfunctional architectures include:

Linker Chemistry: The sulfonamide or the ester group can be attached to linker molecules, which in turn can be conjugated to other functional units such as fluorescent dyes, affinity tags, or other pharmacophores.

Dendrimer Synthesis: The scaffold can be used as a core or a branching unit in the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a defined architecture.

Solid-Phase Synthesis: The naphthoate-sulfonyl moiety can be immobilized on a solid support, allowing for the sequential addition of other building blocks in a controlled manner to construct complex molecules.

The synthesis of N-, S-, and O-substituted naphthoquinones demonstrates how a naphthalene-based core can be integrated into more complex systems with tailored electronic and photochemical properties. researchgate.net This highlights the potential for the naphthoate-sulfonyl scaffold to be a key component in the design of sophisticated, multifunctional molecular systems for a wide range of scientific applications.

Mechanistic Investigations of Reactions Involving Methyl 6 Chlorosulfonyl 2 Naphthoate

Elucidation of the Mechanism of Chlorosulfonyl Group Formation

The formation of the chlorosulfonyl group in methyl 6-(chlorosulfonyl)-2-naphthoate is a multi-step process that begins with the sulfonation of the naphthalene (B1677914) ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

The initial step, the sulfonation of methyl 2-naphthoate (B1225688), is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which can be used directly or generated in situ from concentrated sulfuric acid. The naphthalene ring system is activated towards electrophilic attack, and the position of substitution is governed by both kinetic and thermodynamic factors. echemi.comstackexchange.com

In the case of naphthalene, substitution at the 1-position (alpha) is generally kinetically favored due to a more stable carbocation intermediate (Wheland intermediate), which has more resonance structures that preserve one of the aromatic rings. stackexchange.com However, substitution at the 2-position (beta) is thermodynamically more stable due to reduced steric hindrance, particularly the absence of peri-interactions with the hydrogen at the 8-position. echemi.comstackexchange.com

The sulfonation of naphthalene is a reversible process. echemi.comstackexchange.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1-sulfonic acid derivative. At higher temperatures, the reaction is under thermodynamic control, allowing the initially formed 1-isomer to revert to the starting material and then react to form the more stable 2-isomer. echemi.comwikipedia.org Given that the sulfonyl group in the target molecule is at the 6-position (a beta position), its formation is a thermodynamically controlled process, requiring elevated temperatures to ensure the formation of the thermodynamically favored product. wikipedia.org

The general mechanism for the sulfonation of the methyl 2-naphthoate ring at the 6-position can be depicted as follows:

Formation of the electrophile: In the presence of sulfuric acid, sulfur trioxide is the active electrophile.

Electrophilic attack: The π-electrons of the naphthalene ring attack the sulfur trioxide, forming a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate.

Deprotonation: A base, typically HSO₄⁻, removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and yielding methyl 6-sulfonatonaphthalene-2-carboxylate (the sulfonic acid derivative).

The subsequent conversion of the sulfonic acid to the sulfonyl chloride is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The mechanism of this conversion generally involves the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by a chloride ion to displace the leaving group and form the sulfonyl chloride.

Detailed Reaction Pathways for Nucleophilic Displacements at the Sulfonyl Center

The sulfonyl group of this compound is a strong electron-withdrawing group, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution at the sulfonyl center is a key reaction of this compound, leading to the formation of sulfonamides, sulfonic esters, and other derivatives.

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of ongoing study, with evidence pointing towards a continuum of mechanisms, including a concerted Sₙ2-type pathway and a stepwise addition-elimination pathway, depending on the nature of the nucleophile, the leaving group, and the solvent. nih.govmdpi.com

For many nucleophiles, the reaction is considered to proceed via a concerted, Sₙ2-like mechanism. In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This process involves a single transition state with a trigonal bipyramidal geometry around the sulfur atom. nih.govmdpi.com

The general representation of the Sₙ2-type mechanism is as follows:

Nu⁻ + R-SO₂Cl → [Nu---SO₂(R)---Cl]⁻ (Transition State) → Nu-SO₂R + Cl⁻

Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides provide strong evidence for this concerted mechanism. nih.govmdpi.com

Alternatively, a stepwise addition-elimination mechanism can be operative, particularly with highly reactive nucleophiles or when the intermediate is stabilized. This pathway involves the formation of a pentacoordinate, trigonal bipyramidal intermediate.

The steps for the addition-elimination mechanism are:

Nucleophilic addition: The nucleophile attacks the electrophilic sulfur atom, forming a pentacoordinate intermediate.

Elimination of the leaving group: The intermediate collapses, expelling the chloride ion to form the final product.

The hydrolysis and alcoholysis of aromatic sulfonyl chlorides are important examples of nucleophilic displacement reactions. The kinetics of these reactions are often consistent with an Sₙ2-type mechanism. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the literature, valuable insights can be drawn from studies on analogous arenesulfonyl chlorides.

Kinetic studies of the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides have shown that the reaction follows second-order kinetics. nih.gov The reaction rates were found to be sensitive to the electronic effects of the substituents on the aromatic ring. A Hammett plot for this reaction gave a positive ρ-value of +2.02, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the buildup of negative charge in the transition state. nih.gov Conversely, electron-donating groups slow down the reaction.

Table 1: Hammett Substituent Constants and Relative Rates of Chloride Exchange in Arenesulfonyl Chlorides Note: This table is illustrative and based on general findings for arenesulfonyl chlorides, not specific to this compound.

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Qualitative Effect on Reaction Rate |

|---|---|---|

| p-OCH₃ | -0.27 | Decreases |

| p-CH₃ | -0.17 | Decreases |

| H | 0.00 | Reference |

| p-Cl | +0.23 | Increases |

| m-NO₂ | +0.71 | Increases significantly |

| p-NO₂ | +0.78 | Increases significantly |

Thermodynamically, the formation of the precursor, methyl 6-sulfonatonaphthalene-2-carboxylate, is favored over the 1-sulfonato isomer due to greater steric stability. echemi.comstackexchange.com This thermodynamic preference is a key factor in the synthesis of this compound.

Computational Mechanistic Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of reactions involving sulfonyl compounds. nih.govmdpi.com These studies provide detailed information about the structures and energies of reactants, intermediates, transition states, and products.

For nucleophilic substitution at a sulfonyl center, computational studies have been instrumental in distinguishing between the concerted Sₙ2 and stepwise addition-elimination mechanisms. Calculations have shown that for the chloride-chloride exchange in arenesulfonyl chlorides, the reaction proceeds through a single transition state, consistent with the Sₙ2 mechanism. nih.govmdpi.com In contrast, for the fluoride (B91410) exchange reaction, an addition-elimination mechanism involving a difluorosulfurandioxide intermediate is predicted. nih.govmdpi.com

The transition state for the Sₙ2 reaction at the sulfonyl sulfur is characterized by a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving group in the apical positions. mdpi.com Computational models can accurately predict the bond lengths and angles of these transient species, as well as the activation energy of the reaction.

Table 2: Computationally Determined Features of Transition States in Nucleophilic Substitution at a Sulfonyl Center Note: This data is generalized from computational studies of arenesulfonyl chlorides.

| Reaction Type | Proposed Mechanism | Key Computational Finding |

|---|---|---|

| Chloride-Chloride Exchange | Concerted Sₙ2 | Presence of a single trigonal bipyramidal transition state. |

| Fluoride-Fluoride Exchange | Addition-Elimination | Identification of a stable pentacoordinate intermediate. |

| Hydrolysis | Sₙ2-like | Calculation of activation barriers consistent with experimental kinetics. |

These computational approaches allow for a detailed exploration of the potential energy surface of the reaction, providing a deeper understanding of the factors that control reaction rates and product distributions.

Computational and Theoretical Chemistry Approaches for Methyl 6 Chlorosulfonyl 2 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Methyl 6-(chlorosulfonyl)-2-naphthoate. nih.govresearchgate.net Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to optimize the molecular geometry and analyze its electronic properties. nih.gov

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. researchgate.netnih.gov The HOMO and LUMO distributions are crucial for predicting reactivity. For instance, the regions of the molecule where the HOMO is localized indicate the likely sites for electrophilic attack, while the LUMO distribution highlights the probable sites for nucleophilic attack. The energy of these frontier orbitals also provides quantitative measures of chemical reactivity descriptors like chemical hardness, softness, and electronegativity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. researchgate.netscienceopen.com These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, offering a clear picture of the sites susceptible to electrostatic interactions and chemical reactions. scienceopen.com For this compound, the highly electronegative oxygen and chlorine atoms of the chlorosulfonyl and ester groups are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the naphthalene (B1677914) ring would exhibit positive potential.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influences susceptibility to oxidation and reactions with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Determines reactivity towards nucleophiles, particularly at the sulfonyl chloride group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Quantifies the partial positive charge on the sulfur and carbonyl carbon atoms, indicating their electrophilicity. |

| Molecular Electrostatic Potential (MEP) | 3D visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich sites (O, Cl) and electron-poor sites (S, C=O) for non-covalent interactions and reactions. |

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are essential for exploring the conformational landscape of this compound and its derivatives. The molecule possesses rotational freedom around the C-S bond of the chlorosulfonyl group and the C-C and C-O bonds of the methyl ester group.

Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in solution. mdpi.com By simulating the motion of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with solvent molecules, which can influence its reactivity and binding properties. Force fields like GAFF (Generalized Amber Force Field) are often used to describe the interatomic forces in such simulations. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Methods

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structure.

For this compound, theoretical methods can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.gov This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride and the C=O bond in the ester group.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. nih.gov These predicted values, when compared with experimental data, serve as a powerful tool for structure verification. The calculations take into account the electronic environment of each nucleus, which is influenced by the molecular geometry and the electron-withdrawing/donating effects of the substituents.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals. This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The predicted spectrum can help understand the electronic structure and the nature of the chromophores within the molecule.

Table 2: Theoretically Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Significance for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Prediction of strong absorptions for S=O (asymmetric and symmetric stretching) and C=O stretching, confirming functional groups. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of distinct signals for the carbonyl carbon, the carbons attached to the sulfonyl group, and the aromatic carbons of the naphthalene ring. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of the chemical shifts for the aromatic protons and the methyl protons of the ester group. |

| UV-Vis Spectroscopy | Absorption Wavelength (λmax) | Calculation of electronic transitions, likely π→π* transitions associated with the naphthalene aromatic system. |

Computational Studies on Ligand-Binding Interactions for Derived Analogues

While specific studies on this compound may be limited, computational methods are extensively used to study how its derived analogues, particularly sulfonates and sulfonamides, interact with biological targets like proteins. researchgate.netnih.gov The chlorosulfonyl group is a versatile functional handle that can be readily converted into sulfonamides or sulfonate esters, which are common motifs in drug discovery.

Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand within the active site of a protein. mdpi.com This technique involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on factors like electrostatic and van der Waals interactions.

For analogues derived from this compound, docking studies could elucidate key interactions. For example, the sulfonate or sulfonamide group could form hydrogen bonds or electrostatic interactions with charged or polar residues (like arginine or lysine) in a protein's active site. researchgate.net The planar naphthalene ring is well-suited to engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations provide a more dynamic picture of the binding event and can be used to calculate binding free energies, offering a more quantitative prediction of binding affinity. mdpi.com

Advanced Analytical and Spectroscopic Characterization of Methyl 6 Chlorosulfonyl 2 Naphthoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 6-(chlorosulfonyl)-2-naphthoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) ring system and the methyl protons of the ester group. The aromatic region would display a complex pattern of doublets and double doublets, characteristic of a 2,6-disubstituted naphthalene. The chemical shifts are influenced by the electron-withdrawing nature of the chlorosulfonyl and methoxycarbonyl groups. The methyl group would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester, the carbons directly attached to the sulfonyl chloride and ester groups, and the remaining aromatic carbons. The precise chemical shifts help confirm the substitution pattern on the naphthalene core. thno.org

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and confirming the placement of the functional groups on the naphthalene skeleton.

Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) is a powerful NMR technique used for studying high-molecular-weight biological systems, and its principles of reducing relaxation rates can be applied to enhance spectral quality in complex small molecule systems as well. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.95 (s) | ~52.8 |

| C=O | - | ~166.0 |

| Aromatic CH | 7.8 - 8.8 (m) | 125.0 - 138.0 |

| Aromatic C-SO₂Cl | - | ~145.0 |

| Aromatic C-COOCH₃ | - | ~128.0 |

| Other Aromatic C | - | 129.0 - 135.0 |

Note: These are predicted values based on substituent effects on naphthalene systems. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₉ClO₄S), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz This is particularly useful for analyzing reaction mixtures containing this compound and its derivatives. The LC separates the components of the mixture, which are then introduced into the mass spectrometer for identification. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed within an LC-MS analysis to induce fragmentation of a selected parent ion. The resulting fragmentation pattern provides valuable structural information. nih.gov

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), this compound would undergo predictable fragmentation. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), the chlorine atom (-Cl), or the sulfonyl group (-SO₂). Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z (for ³⁵Cl, ³²S) |

| [M]⁺ (Molecular Ion) | 284.0 |

| [M - OCH₃]⁺ | 253.0 |

| [M - COOCH₃]⁺ | 225.0 |

| [M - SO₂Cl]⁺ | 185.0 |

| [C₁₀H₆-COOCH₃]⁺ | 157.1 |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS, UPLC)

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is employed to monitor the elution, and the purity is calculated from the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. jmchemsci.comjmchemsci.com Due to its relatively high molecular weight and the presence of the reactive sulfonyl chloride group, this compound may be prone to degradation at the high temperatures required for GC analysis. However, GC-MS can be an effective tool for analyzing more volatile and stable derivatives of the parent compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC, making it an excellent choice for high-throughput purity analysis and separation of complex reaction mixtures involving derivatives of this compound.

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase | Detection |

| HPLC/UPLC | C18 (e.g., 2.7 µm, 4.6 x 50 mm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., at 254 nm) |

| GC-MS | Capillary (e.g., DB-5ms) | Helium carrier gas with temperature program | Mass Spectrometry (EI) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. The most prominent peaks would confirm the presence of the key functional groups:

Sulfonyl Chloride (SO₂Cl): Strong, asymmetric and symmetric stretching vibrations typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

Ester Carbonyl (C=O): A strong, sharp absorption band around 1720 cm⁻¹. docbrown.info

C-O Stretching: Vibrations for the ester C-O bonds would appear in the 1300-1100 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the naphthalene ring would be observed in the 1600-1450 cm⁻¹ region, and C-H stretching bands would appear just above 3000 cm⁻¹.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Ester Carbonyl | C=O stretch | ~1720 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| Sulfonyl Chloride | S=O asymm. stretch | ~1375 |

| Sulfonyl Chloride | S=O symm. stretch | ~1185 |

| Ester C-O | C-O stretch | 1300 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods (e.g., ECD, FDCD) for Electronic Transitions and Chirality Assessment of Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the naphthalene core in this compound makes it a strong chromophore. The UV-Vis spectrum would be expected to show strong absorptions corresponding to π → π* transitions, providing a characteristic fingerprint of the aromatic system.

Chiroptical Methods: this compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical techniques like Electronic Circular Dichroism (ECD) or Fluorescence-Detected Circular Dichroism (FDCD). However, the chlorosulfonyl group is a versatile handle for synthesizing a wide range of derivatives. If this compound is reacted with a chiral amine or alcohol, the resulting sulfonamide or sulfonate ester derivative would be chiral. For these chiral derivatives, ECD and FDCD would be powerful techniques to assess stereochemistry, determine enantiomeric purity, and study conformational properties in solution.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If single crystals of this compound of sufficient quality can be grown, this technique would provide an unambiguous determination of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state, such as the orientation of the ester and sulfonyl chloride groups relative to the naphthalene plane. This technique also provides invaluable information about intermolecular interactions, such as π-stacking or other non-covalent forces, which dictate how the molecules pack together in the crystal lattice. While no crystal structure for this specific compound appears to be publicly available, data from similar structures, such as methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, demonstrate the power of this technique in defining the planarity and intermolecular bonding of naphthoate derivatives. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to introduce chlorosulfonyl groups into naphthoate derivatives?

The introduction of chlorosulfonyl groups into naphthoate frameworks typically involves sulfonation followed by chlorination. For example, in analogous compounds like methyl 6-bromo-2-naphthoate, halogenation is achieved via palladium-catalyzed cross-coupling or aromatic substitution reactions . For sulfonyl chloride formation, reagents like thionyl chloride (SOCl₂) are used under anhydrous conditions. A protocol from describes the use of SOCl₂ and DMF in toluene to generate sulfonyl chlorides, which could be adapted for this compound. Key steps include controlled reagent addition, inert atmosphere (argon), and purification via extraction and chromatography .

Q. How is the purity of methyl 6-(chlorosulfonyl)-2-naphthoate validated in academic research?

Purity validation often combines multiple techniques:

- Combustion analysis (to confirm elemental composition and ≥95% purity) .

- Chromatography : Thin-layer chromatography (TLC) on Merck silica plates and flash column chromatography for separation .

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and HRMS-ESI for molecular weight verification .

- Melting point analysis (e.g., 118–126°C for methyl 6-bromo-2-naphthoate) to assess crystallinity .

Q. What safety protocols are critical when handling sulfonyl chloride derivatives?

Key precautions include:

- Storage : Sealed containers under argon to prevent hydrolysis .

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., SOCl₂) .

- Waste disposal : Classify as hazardous waste due to potential toxicity and reactivity .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonation-chlorination sequence for this compound?

Yield optimization strategies include:

- Catalyst screening : Palladium acetate with phosphine ligands enhances selectivity in analogous bromination reactions .

- Solvent optimization : Anhydrous DMF or toluene improves reaction efficiency .

- Temperature control : Gradual heating (e.g., 80°C) minimizes side reactions like over-sulfonation .

- Workup refinement : Sequential extraction (e.g., ethyl acetate/brine) and drying over Na₂SO₄ improve recovery .

Q. What role does steric hindrance play in functionalizing the naphthalene ring at the 6-position?

The 6-position’s steric environment influences reaction pathways:

- Electrophilic substitution : Bulky substituents (e.g., adamantyl groups) at the 3-position of phenyl rings reduce reactivity at the 6-position, necessitating stronger electrophiles or catalysts .

- Cross-coupling : Nickel-catalyzed C–H activation enables direct functionalization of unactivated positions but requires careful ligand design to mitigate steric clashes .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions arise from dynamic effects or impurities. Mitigation approaches:

- Variable-temperature NMR : Resolves signal splitting caused by conformational exchange .

- 2D techniques (COSY, HSQC) : Assign overlapping proton/carbon signals .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., methyl 6-bromo-2-naphthoate’s ¹H NMR: δ 8.6–7.3 ppm) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.